2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid
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Overview
Description
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid is a deuterated form of an impurity found in Budesonide, a glucocorticosteroid used primarily for the treatment of asthma and other inflammatory conditions. The presence of impurities in pharmaceutical compounds is a critical aspect of drug safety and efficacy, and this compound is studied to understand its impact on the overall quality of Budesonide .
Preparation Methods
The preparation of 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid involves synthetic routes that typically include the incorporation of deuterium atoms into the molecular structure of Budesonide. This can be achieved through various chemical reactions, such as hydrogen-deuterium exchange reactions. Industrial production methods often utilize continuous flow processes to ensure consistency and efficiency in the synthesis of Budesonide and its impurities .
Chemical Reactions Analysis
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like acetonitrile and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid has several scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: Helps in understanding the metabolic pathways and the biological effects of Budesonide and its impurities.
Medicine: Used in the development and testing of new pharmaceutical formulations to ensure drug safety and efficacy.
Industry: Plays a role in quality control and regulatory compliance for pharmaceutical manufacturing
Mechanism of Action
The mechanism of action of 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid involves its interaction with molecular targets and pathways similar to those of Budesonide. It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation. It has potent glucocorticoid activity and weak mineralocorticoid activity .
Comparison with Similar Compounds
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid can be compared with other similar compounds, such as:
- Budesonide Impurity A
- Budesonide Impurity B
- Budesonide Impurity C
These impurities share structural similarities with Budesonide but differ in their specific molecular modifications. This compound is unique due to the incorporation of deuterium atoms, which can affect its chemical and biological properties .
Properties
Molecular Formula |
C25H24D8O7 |
---|---|
Molecular Weight |
452.57 |
Purity |
>95% |
Synonyms |
Budesonide Acid-D8 |
Origin of Product |
United States |
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